molecular formula C19H24N4O3S B2436604 N'-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide CAS No. 2380189-46-6

N'-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide

Cat. No.: B2436604
CAS No.: 2380189-46-6
M. Wt: 388.49
InChI Key: DWSRECSBTXBYEE-UHFFFAOYSA-N
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Description

N’-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 2-cyanophenylamine and 4-morpholin-4-ylthian-4-ylmethanol. These intermediates are then subjected to condensation reactions under controlled conditions to form the final oxamide compound. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c20-13-15-3-1-2-4-16(15)22-18(25)17(24)21-14-19(5-11-27-12-6-19)23-7-9-26-10-8-23/h1-4H,5-12,14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSRECSBTXBYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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